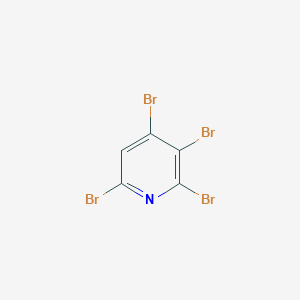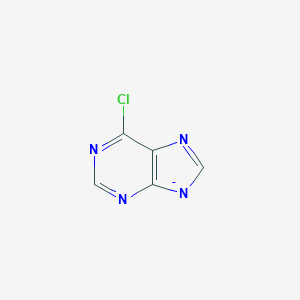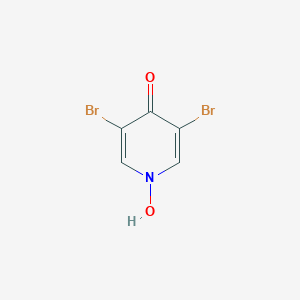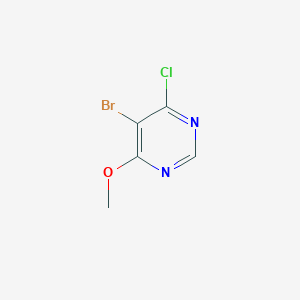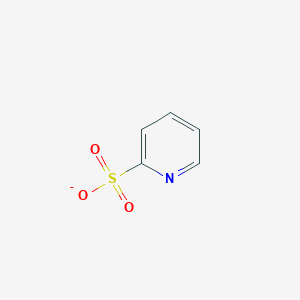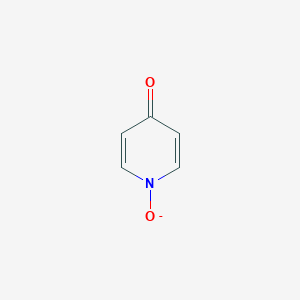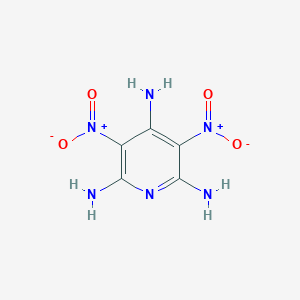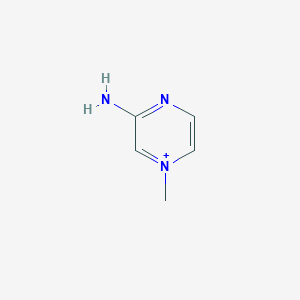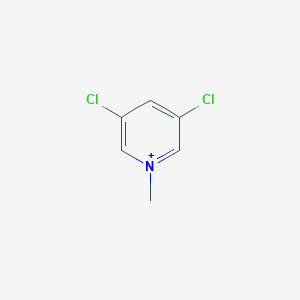
1-(4-Pyridyl)-4-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pyridyl)-4-pyridone is a key intermediate for synthesizing cardiac drug Milrinone .
Synthesis Analysis
There is a paper titled “Facile Synthesis of 1,5-Diaryl-4-pyridyl-1,2,3-triaozle Derivatives” that might contain relevant information about the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of 1-(4-Pyridyl)-4-pyridone can be analyzed using vibrational spectroscopic and conformational studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the synthesis and structures of two new Cu(I) frameworks bearing 1,3-bis(4-pyridyl)propane and inorganic linkers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . The molecular formula of a similar compound, 1-(4-Pyridyl)ethylamine, is CHN with an average mass of 122.168 Da .Mecanismo De Acción
Safety and Hazards
The safety data sheet of a similar compound, 1,2-Bis(4-pyridyl)ethane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, (S)-(-)-1-(4-Pyridyl)ethanol, also causes severe skin burns and eye damage, and may cause respiratory irritation .
Direcciones Futuras
The future directions of research on 1-(4-Pyridyl)-4-pyridone can be inferred from the study of the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . Another study introduces a new bidentate XB acceptor, 1-(4-pyridyl)-4-thiopyridine (PTP), which combines sp3-S and sp2-N acceptor sites .
Propiedades
IUPAC Name |
1-pyridin-4-ylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONXCQPEJFHIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridyl)-4-pyridone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


